BenchChemオンラインストアへようこそ!

3-(2-chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone

Lipophilicity Iron Chelation Membrane Permeability

3-(2-Chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone (CAS 477860-64-3) is a fully synthetic N1-dodecyl, C3-(2-chloro-6-fluorobenzyl) substituted 4-hydroxy-2(1H)-pyridinone. It belongs to the hydroxypyridinone (HOPO) class of bidentate metal chelators, a scaffold recognized for high Fe³⁺ affinity, metal selectivity, and tunable pharmacokinetic properties through peripheral substitution.

Molecular Formula C24H33ClFNO2
Molecular Weight 421.98
CAS No. 477860-64-3
Cat. No. B2915810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone
CAS477860-64-3
Molecular FormulaC24H33ClFNO2
Molecular Weight421.98
Structural Identifiers
SMILESCCCCCCCCCCCCN1C=CC(=C(C1=O)CC2=C(C=CC=C2Cl)F)O
InChIInChI=1S/C24H33ClFNO2/c1-2-3-4-5-6-7-8-9-10-11-16-27-17-15-23(28)20(24(27)29)18-19-21(25)13-12-14-22(19)26/h12-15,17,28H,2-11,16,18H2,1H3
InChIKeyJESUQIUNIXZQKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone (CAS 477860-64-3) — Physicochemical Profile and Sourcing


3-(2-Chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone (CAS 477860-64-3) is a fully synthetic N1-dodecyl, C3-(2-chloro-6-fluorobenzyl) substituted 4-hydroxy-2(1H)-pyridinone . It belongs to the hydroxypyridinone (HOPO) class of bidentate metal chelators, a scaffold recognized for high Fe³⁺ affinity, metal selectivity, and tunable pharmacokinetic properties through peripheral substitution [1]. The compound is commercially sourced from Key Organics Ltd. and American Custom Chemicals Corporation, typically supplied at ≥90% purity for research and development use .

Why Hydroxypyridinones Cannot Be Interchanged: The LogP–Efficacy Link in 3-(2-Chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone


Hydroxypyridinones are not interchangeable commodity chemicals. The clinical divergence between the hydrophilic deferiprone (logP ≈ 0.4) and later-generation lipophilic analogs such as CN128 demonstrates that minor N1 or C3 modifications profoundly alter logP, metabolic stability, and tissue distribution [1]. The C3-(2-chloro-6-fluorobenzyl) group and N1-dodecyl chain of the target compound collectively drive a computed XLogP3-AA of 8 — a lipophilicity level structurally unattainable with short-chain or unsubstituted hydroxypyridinones . Generic substitution of this compound with a less lipophilic congener would negate the very physicochemical property that defines its potential utility in membrane-permeation-dependent applications.

Quantitative Differentiation Evidence: 3-(2-Chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone vs. Deferiprone and Structural Analogs


Computed Lipophilicity XLogP3-AA = 8 vs. Deferiprone Experimental logP ≈ 0.4

The target compound exhibits a computed XLogP3-AA of 8, indicating extreme lipophilicity . In contrast, the clinical iron chelator deferiprone has an experimentally determined logP of 0.4 [1]. This ~7.6 log unit difference corresponds to an approximately 4 × 10⁷-fold higher predicted octanol–water partition coefficient, placing the target compound in a physicochemical space distinct from all clinically approved hydroxypyridinone iron chelators [2].

Lipophilicity Iron Chelation Membrane Permeability

Molecular Weight 422 Da — 3-Fold Larger than Deferiprone, 1.25-Fold Larger than the Tetrahydrofuranylmethyl Analog

The target compound has a molecular weight of 421.98 g/mol , approximately 3-fold greater than deferiprone (139.06 g/mol) [1] and 25% larger than its closest commercially available analog, 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone (CAS 477860-53-0, MW 337.8 g/mol) .

Molecular Weight Drug Likeness Pharmacokinetics

TPSA 40.5 Ų vs. Deferiprone 42.23 Ų — Near-Identical Polarity Despite 10⁷-Fold Lipophilicity Difference

The target compound has a computed TPSA of 40.5 Ų , nearly identical to deferiprone's 42.23 Ų [1]. Despite near-identical polar surface area, the two compounds differ by approximately 7.6 logP units. This dissociation between polarity and lipophilicity indicates that the dodecyl and 2-chloro-6-fluorobenzyl substituents add lipophilic bulk without altering the core H-bonding pharmacophore responsible for metal coordination.

Polar Surface Area Iron Chelation Pharmacophore Blood-Brain Barrier

Rotatable Bonds 13 vs. Deferiprone 0 — Maximal Conformational Flexibility Distinguishes the Dodecyl Scaffold

The target compound possesses 13 rotatable bonds , whereas deferiprone has zero rotatable bonds [1]. This difference reflects the fully flexible dodecyl chain, which imparts substantial conformational entropy. High flexibility can influence crystallization propensity, solubility, and entropic contributions to protein or membrane binding.

Conformational Flexibility Formulation Entropic Binding

Dodecyl vs. Tetrahydrofuranylmethyl N1-Substituent — Inferred logP Increase of ~5–6 Units between the Two Closest Commercial Analogs

The closest commercially available analog differs only at the N1 position: a tetrahydro-2-furanylmethyl group (CAS 477860-53-0, MW 337.8) vs. the dodecyl chain of the target compound (MW 421.98) . Applying the Hansch-Leo fragment constant (π ≈ 0.5 per CH₂), replacement of the polar tetrahydrofuranyl ring with a 12-carbon alkyl chain is predicted to raise logP by approximately 5–6 units, consistent with the computed XLogP3-AA of 8 for the target compound. This structural change shifts the analog from moderately lipophilic territory into the extreme lipophilicity range.

Structure-Activity Relationship N1-Substituent Lipophilicity Tuning

High-Value Application Scenarios for 3-(2-Chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone (CAS 477860-64-3)


Intracellular Iron Chelation for Cancer Research

Lipophilic iron chelators that readily cross cell membranes can access intracellular labile iron pools to induce iron depletion and selectively kill cancer cells [1]. The target compound's XLogP3-AA of 8 (vs. deferiprone logP = 0.4) and 13 rotatable bonds predict rapid passive membrane permeation, potentially overcoming the limited cellular uptake that restricts the efficacy of hydrophilic chelators such as deferiprone in solid tumor models [2]. This compound is particularly suited for in vitro cytotoxicity screening against cancer cell lines where intracellular iron depletion is the hypothesized mechanism.

Blood-Brain Barrier Penetration Studies in Neurodegeneration Models

CNS-targeted iron chelation requires compounds with sufficient lipophilicity to cross the blood-brain barrier. With an XLogP3-AA of 8 and a TPSA of 40.5 Ų — well below the 90 Ų threshold associated with poor CNS penetration — the target compound exhibits a calculated physicochemical profile compatible with BBB permeability, in contrast to deferiprone which has limited brain distribution [1]. This makes the compound a candidate for investigating iron chelation in cellular or animal models of Parkinson's disease, Alzheimer's disease, or other neurodegenerative conditions where regional iron accumulation is implicated [2].

Structure-Activity Relationship (SAR) Probe for N1-Alkyl Chain Length Optimization

As a structurally extreme member of the hydroxypyridinone class — combining the metal-chelating 4-hydroxy-2(1H)-pyridinone core with maximal N1 lipophilicity — the compound serves as a boundary-defining tool for SAR studies. Systematic comparison with the tetrahydrofuranylmethyl analog (shorter polar N1 substituent) and deferiprone (minimal N1 methyl) enables quantitative mapping of how N1 alkyl chain length modulates logP, membrane permeability, metabolic stability, and iron chelation efficacy [1]. This is particularly valuable for drug discovery programs seeking to balance iron affinity with pharmacokinetic properties.

Membrane-Active and Antimicrobial Discovery Screening

Long-chain alkyl pyridinium and pyridinone derivatives are known to disrupt microbial membranes through hydrophobic interactions with lipid bilayers [1]. The dodecyl chain of the target compound provides a hydrophobic anchor absent in shorter-chain hydroxypyridinones such as deferiprone, potentially conferring direct membrane-active antimicrobial properties in addition to iron-sequestering bacteriostatic effects [2]. The compound may be screened in antimicrobial susceptibility assays to evaluate dual-mechanism (membrane disruption plus iron deprivation) activity against pathogenic bacteria or fungi.

Quote Request

Request a Quote for 3-(2-chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-pyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.